4-(1,2,3-Thiadiazol-4-yl)phenyl 4-(tert-butyl)benzenesulfonate
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Overview
Description
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) investigated the properties of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including thiadiazole. They found these properties to be highly useful in photodynamic therapy, particularly due to their high singlet oxygen quantum yield and fluorescence properties, suggesting potential application in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chromatographic Analysis
- Stationary Phase in High-Performance Liquid Chromatography (HPLC) : Hu et al. (2012) developed a para-tert-butylcalix[4]arene column containing thiadiazole functional groups for the separation of various compounds in HPLC. This research indicates the utility of thiadiazole derivatives in chromatography for analytical purposes (Hu et al., 2012).
Antimicrobial and Anticancer Research
- Antimicrobial Activity : Deohate and Berad (2009) synthesized a series of compounds including thiadiazole derivatives and tested them for antimicrobial activity against various microorganisms, demonstrating their potential in antimicrobial research (Deohate & Berad, 2009).
- Anticancer Potential : González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes with sulfonamide derivatives, including thiadiazole, for DNA binding, cleavage, and anticancer activity. Their research indicates the potential of these compounds in developing new anticancer therapies (González-Álvarez et al., 2013).
Materials Science and Organic Electronics
- Organic Light Emitting Diodes (OLEDs) : Rybakiewicz et al. (2020) created donor-acceptor-donor compounds containing thiadiazole for use in OLEDs. Their research highlights the potential of thiadiazole derivatives in the development of efficient luminescent materials for electronic applications (Rybakiewicz et al., 2020).
Spectroscopic and Molecular Studies
- Keto/Enol Equilibrium Study : Matwijczuk et al. (2017) characterized thiadiazole-derived compounds to study keto/enol tautomerism, revealing how solvent polarizability affects the equilibrium. This provides insights into the molecular behavior of thiadiazole compounds in different environments (Matwijczuk et al., 2017).
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Mode of Action
It is known that bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of therapeutic activities associated with thiadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
A structure–activity relationship study revealed that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity , which could potentially impact their bioavailability.
Result of Action
Given the potential of thiadiazole derivatives to disrupt dna replication processes , it can be inferred that the compound could potentially induce cytotoxic effects in both bacterial and cancer cells.
Action Environment
It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity , suggesting that structural modifications could potentially influence the compound’s action.
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-tert-butylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-18(2,3)14-6-10-16(11-7-14)25(21,22)23-15-8-4-13(5-9-15)17-12-24-20-19-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZXHIGSBWXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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